

Shatavarin IV seasonal variation content roots

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Compound Focus: Shatavarin IV

CAS No.: 84633-34-1

Cat. No.: S595818

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Frequently Asked Questions (FAQs)

- **Q1: What is the evidence for seasonal variation in Shatavarin IV content?**
 - **A:** Quantitative HPTLC analysis has confirmed that **Shatavarin IV** content is subject to seasonal variation. Studies show that roots collected in the **summer season** contained a higher concentration (**12.5 µg/g**) compared to those collected in the **rainy season** (**10.9 µg/g**) [1]. This validates the traditional Ayurvedic practice of seasonal root collection.
- **Q2: Which accession of *Asparagus racemosus* offers the highest Shatavarin IV yield?**
 - **A:** Research screening different accessions has identified **DAR-14** as a high-yielding candidate, with a **Shatavarin IV** content of **152.06 µg/g**, which is significantly higher than other accessions like DAR-28 (**81.16 µg/g**) [2]. Selecting the right genetic material is crucial for experimental consistency and yield.
- **Q3: How does temperature affect the isolation of Shatavarin IV?**
 - **A:** The isolation process is highly sensitive to temperature. A study found that performing column chromatography at a **lower atmospheric temperature (17-22 °C)** resulted in a yield of 401.1 mg from 250 g of root powder and 66% purity. In contrast, **higher temperatures led to degradation**, reducing both the yield and purity of the final compound [3].

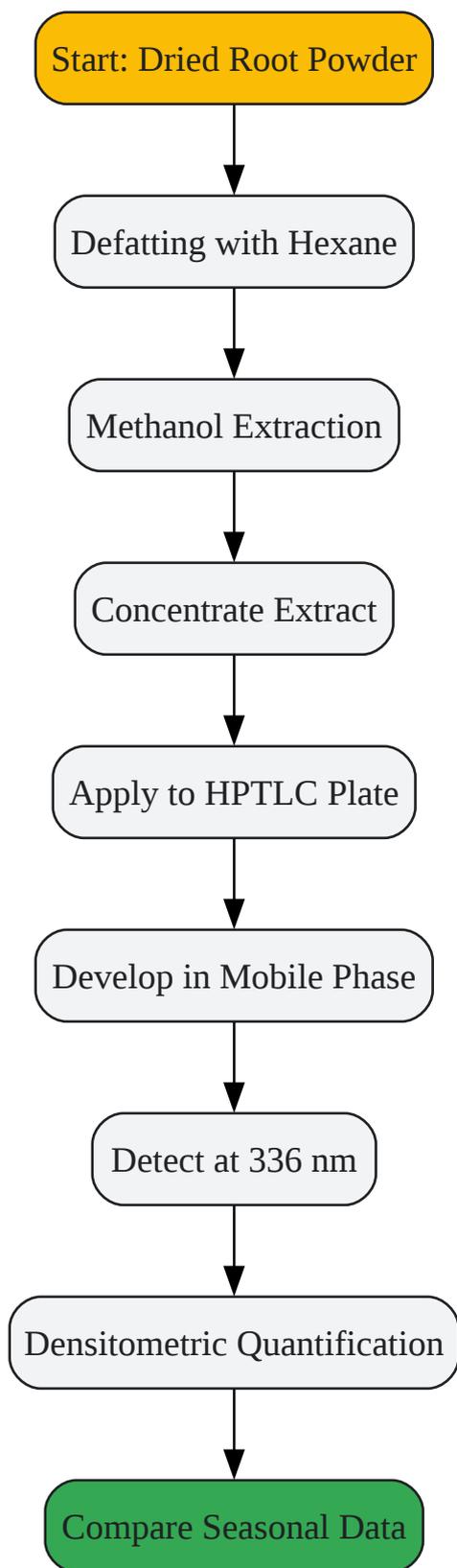
Experimental Protocols & Troubleshooting

Guide: Quantifying Shatavarin IV via HPTLC

This protocol is adapted from a study that investigated seasonal variation [1].

- **Objective:** To quantitatively determine the concentration of **Shatavarin IV** in root samples collected in different seasons.
- **Sample Preparation:**
 - Obtain dried root powder from *Asparagus racemosus*.
 - Defat the powder using hexane in a Soxhlet apparatus.
 - Extract the marc with methanol using a maceration or reflux technique.
 - Concentrate the methanolic extract under reduced pressure and reconstitute in a known volume of methanol for analysis.
- **HPTLC Conditions:**
 - **Stationary Phase:** Silica gel 60 F254 aluminum-backed TLC plates.
 - **Mobile Phase:** n-Hexane : Ethyl Acetate : Methanol (80:10:10, v/v).
 - **Application:** Use an automated applicator to spot samples and a **Shatavarin IV** standard.
 - **Development:** Develop the plate in a twin-trough chamber pre-saturated with the mobile phase for 20 minutes.
 - **Detection & Quantification:** After development and drying, scan the plate at $\lambda = 336 \text{ nm}$ using a densitometer. Generate a calibration curve with the standard for quantitative analysis.
- **Troubleshooting:**
 - **Poor Resolution:** Ensure the chamber is fully saturated. Adjust the mobile phase ratio slightly if necessary (e.g., 80:12:8).
 - **Tailing Spots:** Use high-purity solvents and activate the HPTLC plates in an oven before use.

The following diagram illustrates the experimental workflow for HPTLC analysis:



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Guide: Isolating Shatavarin IV using Column Chromatography

This protocol summarizes a method for the bulk isolation of **Shatavarin IV** [3].

- **Objective:** To isolate pure **Shatavarin IV** from the crude methanolic extract of *Asparagus racemosus* roots.
- **Extraction:**
 - Follow the sample preparation steps 1-3 from the HPTLC protocol above.
- **Isolation:**
 - **Pack the Column:** Use a suitable glass column packed with silica gel (60-120 mesh) as the stationary phase.
 - **Load the Sample:** Mix the concentrated methanolic extract with a small amount of silica gel, dry it completely, and load it onto the top of the column.
 - **Elution:** Use a mixture of **Ethyl Acetate : Methanol : Water (8:1:1, v/v)** as the mobile phase for elution.
 - **Fraction Collection:** Collect eluent fractions in test tubes using an automated fraction collector.
 - **Monitoring:** Analyze all fractions by TLC or HPTLC (using the method above) to identify those containing **Shatavarin IV** ($R_f \sim 0.45$).
 - **Pooling and Crystallization:** Pool the pure **Shatavarin IV** fractions and evaporate the solvent to obtain the isolated compound.
- **Critical Parameter:**
 - **Temperature Control:** The entire chromatographic process must be performed in a temperature-controlled environment, maintained between **17°C and 22°C**, to prevent degradation and maximize yield and purity [3].
- **Troubleshooting:**
 - **Low Yield/Purity:** The most likely cause is elevated temperature during isolation. Ensure the laboratory and solvents are kept cool.
 - **Slow Elution:** Consider using a slightly more polar solvent mixture or applying gentle pressure.

Data Summary Tables

The quantitative data from key studies is summarized below for easy comparison.

Table 1: Seasonal and Genotypic Variation in Shatavarin IV Content

Variable	Shatavarin IV Content	Key Finding / Citation
Seasonal Variation		Summer collection is optimal [1]
Summer Roots	12.5 µg/g	
Rainy Season Roots	10.9 µg/g	
Accession Variation		DAR-14 is a high-yielding accession [2]
Accession DAR-14	152.06 µg/g	
Accession DAR-28	81.16 µg/g	

Table 2: Key Parameters for Shatavarin IV Isolation [3]

Parameter	Optimal Condition	Impact on Experiment
Extraction Solvent	90% Methanol	Efficient extraction of saponins.
Isolation Temperature	17-22 °C	Higher temperatures cause degradation, reducing yield and purity.
Column Chromatography Mobile Phase	Ethyl Acetate : Methanol : Water (8:1:1 v/v)	Effective separation of Shatavarin IV from other compounds.
Reported Yield	401.1 mg / 250 g powder	Benchmark for process efficiency.

Biological Significance & Mechanisms

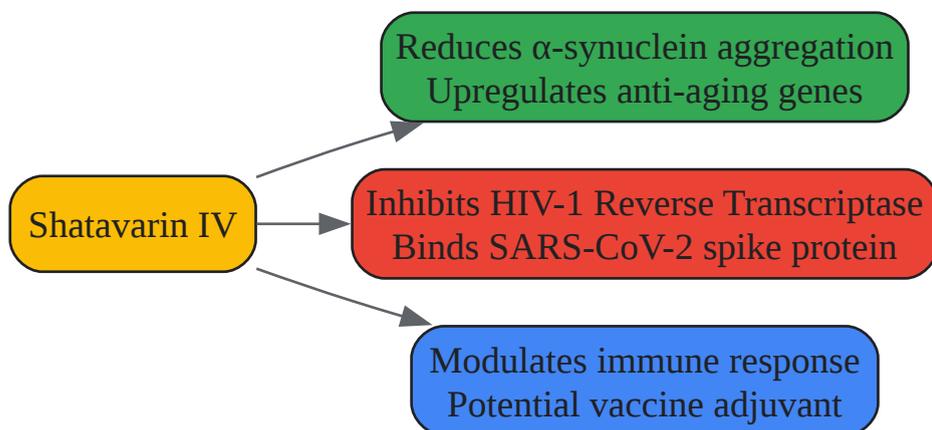
Understanding the therapeutic relevance of **Shatavarin IV** can help contextualize your research.

- **Neurodegenerative Diseases:** **Shatavarin IV** has been shown to upregulate anti-aging genes and reduce alpha-synuclein aggregation, which can improve behavioral responses in models of Parkinson's disease [4].
- **Antiviral Activity:** Recent studies indicate that **Shatavarin IV** and other phytochemicals from *A. racemosus* exhibit strong affinity for the SARS-CoV-2 spike receptor and NSP15 endoribonuclease,

which are essential for virus replication [4]. Furthermore, **Shatavarin IV** has demonstrated dose-dependent inhibition of **HIV-1 replication** by targeting key enzymes like Reverse Transcriptase and mitigating virus-induced mitochondrial dysfunction [5].

- **Immunomodulation:** Saponins like **Shatavarin IV** and immunoside are credited with immunomodulatory properties, with the latter showing potential as a vaccine adjuvant [4].

The following diagram summarizes the key pharmacological pathways of **Shatavarin IV**:



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References

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